molecular formula C19H16N2O4 B5649258 N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

Cat. No. B5649258
M. Wt: 336.3 g/mol
InChI Key: QLUWKLJWKVVOIL-UHFFFAOYSA-N
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Description

The exploration of aromatic polyamides and polyimides, as well as various benzamide derivatives, highlights the continuous interest in developing materials with improved chemical and physical properties for advanced applications. Compounds with amide and furamide functionalities often exhibit unique characteristics useful in materials science and organic synthesis.

Synthesis Analysis

The synthesis of aromatic polyamides and polyimides often involves nucleophilic substitution reactions, polycondensation, and chemical cyclization techniques. For instance, Yang and Lin (1994) described the synthesis of aromatic polyamides and polyimides using N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine as a monomer, showcasing the versatility of amide and anhydride functionalities in polymer development (Yang & Lin, 1994).

Molecular Structure Analysis

The molecular structure of aromatic polyamides and related compounds reveals the importance of the amide group in determining the polymer’s properties. Detailed structural analysis by techniques such as NMR and FTIR spectroscopy often highlights the influence of substituents and the polymer backbone on the material's thermal and mechanical properties.

Chemical Reactions and Properties

Aromatic polyamides and polyimides derived from compounds with amide functionalities exhibit a range of chemical reactions, including resistance to solvents and thermal degradation. The incorporation of phenoxy and furamide groups into these polymers can significantly influence their solubility and thermal stability, as demonstrated in the work by Yang and Lin (1995), who investigated the synthesis and properties of such polymers (Yang & Lin, 1995).

properties

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(13-25-16-5-2-1-3-6-16)20-14-8-10-15(11-9-14)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWKLJWKVVOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cambridge id 5798025

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